N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Let’s explore its properties and applications.
Preparation Methods
Synthesis Routes::
Condensation Reaction:
- Industrial-scale production involves optimizing reaction conditions, scaling up the synthesis, and ensuring high purity.
- Precise details of industrial methods are proprietary, but they follow similar principles as laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions occur at the sulfur atom, replacing the thiol group.
Reduction: Reduction of the triazole ring may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfoxide or sulfone derivatives.
- Substitution: Various substituted derivatives.
- Reduction: Reduced triazole ring products.
Scientific Research Applications
Compound X finds applications in:
Antifungal Agents: Due to its triazole moiety, it exhibits antifungal activity by inhibiting fungal cytochrome P450 enzymes.
Medicinal Chemistry: Researchers explore its potential as an antiproliferative agent against cancer cells.
Agrochemicals: It may have pesticidal properties.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, disrupting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other triazole-based compounds (e.g., fluconazole, itraconazole).
Uniqueness: Compound X’s unique structure combines phenyl, triazole, and sulfanyl moieties, contributing to its distinct properties.
Remember that this overview provides a concise understanding, and detailed research articles would delve deeper into each aspect
Properties
CAS No. |
539809-64-8 |
---|---|
Molecular Formula |
C26H24Cl2N4O2S |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24Cl2N4O2S/c1-2-7-18-12-14-20(15-13-18)34-16-23-30-31-26(32(23)19-8-4-3-5-9-19)35-17-24(33)29-25-21(27)10-6-11-22(25)28/h3-6,8-15H,2,7,16-17H2,1H3,(H,29,33) |
InChI Key |
ITYRYXWZPIEUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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